molecular formula C7H8O2S B11753056 2-Propanone, 1-(2-furanylthio)- CAS No. 68556-22-9

2-Propanone, 1-(2-furanylthio)-

Cat. No.: B11753056
CAS No.: 68556-22-9
M. Wt: 156.20 g/mol
InChI Key: VMOQMRASANYFMP-UHFFFAOYSA-N
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Description

1-(2-Furylthio)acetone: is an organic compound with the molecular formula C7H8O2S. It is characterized by the presence of a furan ring attached to a thioacetone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furylthio)acetone can be synthesized through several methods. One common approach involves the reaction of 2-furylthiol with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of acetone.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetone group to a thiol or a thioether.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

1-(2-Furylthio)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Furylthio)acetone involves its interaction with various molecular targets. The thioacetone group can act as a nucleophile, participating in reactions with electrophilic centers. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(2-Furyl)acetone: Similar structure but lacks the sulfur atom.

    Furfuryl alcohol: Contains a furan ring but with a hydroxymethyl group instead of a thioacetone group.

    Hexafluoroacetone: Structurally similar to acetone but with fluorine atoms replacing hydrogen atoms.

Uniqueness: 1-(2-Furylthio)acetone is unique due to the presence of both a furan ring and a thioacetone group.

Properties

CAS No.

68556-22-9

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

1-(furan-2-ylsulfanyl)propan-2-one

InChI

InChI=1S/C7H8O2S/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3

InChI Key

VMOQMRASANYFMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=CC=CO1

Origin of Product

United States

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